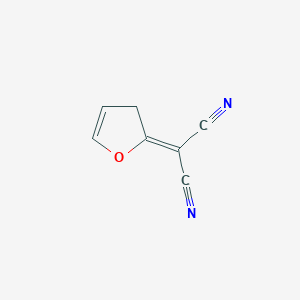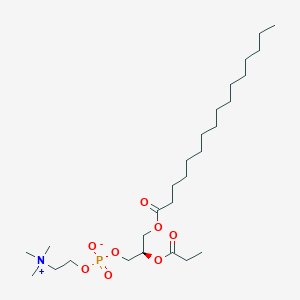
Thallous chloride TL-201
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thallous Chloride Tl-201 is the chloride salt form of thallium-201, a cyclotron produced isotope use in diagnostic imaging. Thallous chloride TI-201 accumulates in myocardial cells and other tissues in an analogous way as potassium, and can be evaluated as a function of blood flow. By scintigraphic means, areas with decreased blood flow, consisting of ischemic cells, can be visualized due to decreased uptake of TI-201 in contrast to areas with normal blood flow.
((201)Tl)thallium monochloride is a thallium monochloride and an isotopically modified compound. It contains a thallium-201.
科学的研究の応用
Diagnostic Imaging in Cardiology
Thallous chloride TL-201, as a cyclotron-produced isotope, is predominantly used in diagnostic imaging, especially in cardiology. It accumulates in myocardial cells in a manner similar to potassium, allowing for the evaluation of blood flow through scintigraphic means. This technique is particularly useful in identifying areas of decreased blood flow, indicative of ischemic cells, in contrast to areas with normal blood flow. This application plays a critical role in diagnosing and assessing cardiac conditions, particularly ischemic heart diseases (Definitions, 2020).
Radiolabeling of Peptides
Thallous chloride TL-201 has been used in the radiolabeling of peptides. The process involves oxidizing thallous(I) chloride to create a thallium(III) salt, which is then complexed with peptides like diethylenetriamine pentaacetic acid neurotensin. This approach is significant for developing new peptide-derived radiopharmaceuticals, with high radiolabeling yields and stability, expanding the scope of medical imaging and targeted therapy (Chavatte, Mertens & Winkel, 2000).
Pediatric Brain Tumor Imaging
In pediatric neurology, Thallous chloride TL-201 has been applied in the single-photon emission computed tomography (SPECT) imaging of childhood brain tumors. This application has proven effective in detecting various types of brain tumors, including astrocytomas, gliomas, medulloblastoma, and ependymoma. The sensitivity and specificity of TL-201 in these applications highlight its importance in diagnosing and monitoring brain tumors in pediatric patients (O'Tuama et al., 1991).
Tumor Uptake in Oncological Patients
Thallous chloride TL-201 has shown the capability to accumulate in tumors, as observed during myocardial scintigraphy. This characteristic has been confirmed through studies involving rhabdomyosarcoma implants in rats. The accumulation of TL-201 in tumor cells is an important consideration, particularly when using this reagent for evaluating cardiac conditions in oncological patients, as it may present a complicating factor (Cox, Belfer & van der Pompe, 1976).
Coronary Heart Disease Diagnosis
Thallous chloride TL-201 is valuable in diagnosing coronary heart disease. Its use in myocardial perfusion scanning during rest and stress electrocardiography has shown improved sensitivity and specificity compared to exercise-induced ST segment depression on the ECG. This application provides a more comprehensive and accurate assessment of coronary heart disease, making it a crucial tool in cardiological diagnostics (Bodenheimer, Banka, Fooshee & Helfant, 1979).
特性
CAS番号 |
55172-29-7 |
|---|---|
製品名 |
Thallous chloride TL-201 |
分子式 |
ClTl |
分子量 |
236.42 g/mol |
IUPAC名 |
chloro(201Tl)thallium-201 |
InChI |
InChI=1S/ClH.Tl/h1H;/q;+1/p-1/i;1-3 |
InChIキー |
GBECUEIQVRDUKB-RYDPDVNUSA-M |
異性体SMILES |
Cl[201Tl] |
SMILES |
Cl[Tl] |
正規SMILES |
Cl[Tl] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



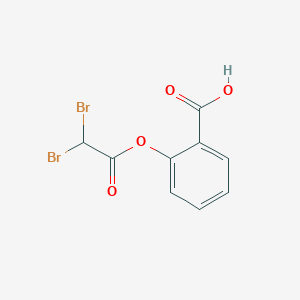
![(8S,9S,10R,13S,14S,17S)-17-((R)-2-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1258376.png)
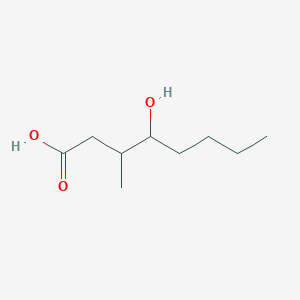
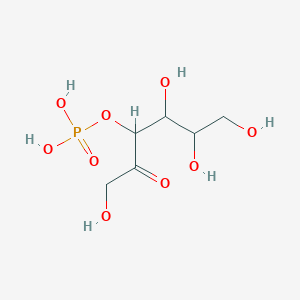
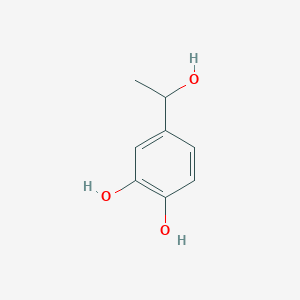
![3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one](/img/structure/B1258381.png)
![1-Hexadecanoyl-2-{6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine](/img/structure/B1258383.png)
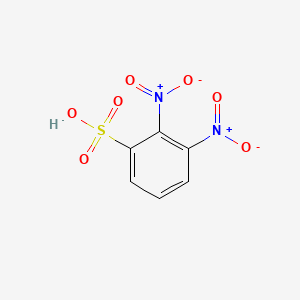
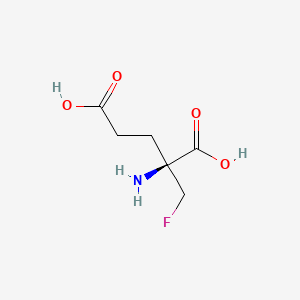
![6alpha-[(R)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate](/img/structure/B1258391.png)
![(2Z)-2-[2-[[(E)-[(E)-4-(2,6-dichlorophenyl)but-3-en-2-ylidene]amino]oxymethyl]phenyl]-2-methoxyimino-N-methylacetamide](/img/structure/B1258392.png)
